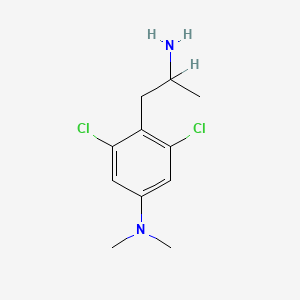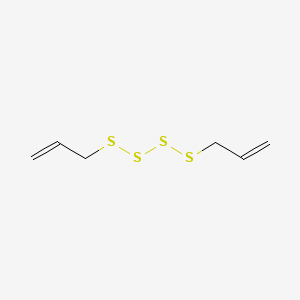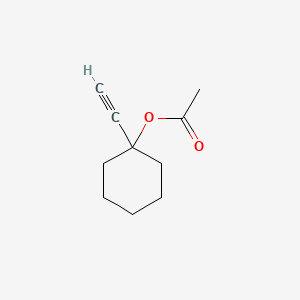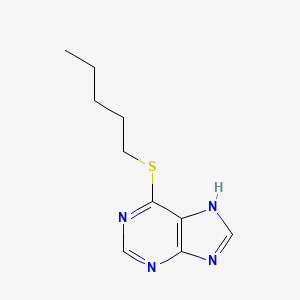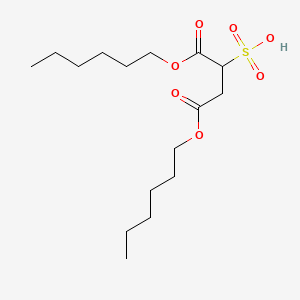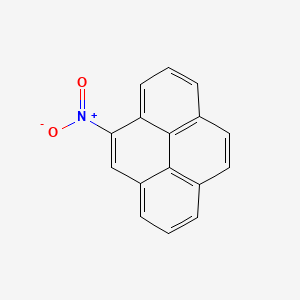
4-Nitropyren
Übersicht
Beschreibung
4-Nitropyrene is a member of pyrenes.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Abwasserreinigung
4-Nitropyren: wird in Studien verwendet, die sich auf die chemoselektive Reduktion von Nitroarenen zur Abwasserreinigung konzentrieren. Die Verbindung dient als Modellverschmutzung in der Forschung zur katalytischen Effizienz von Biokohle-gestützten Metallkatalysatoren. Diese Studien sind entscheidend für die Entwicklung von Materialien, die Nitroarene selektiv reduzieren können, wodurch die Umweltbedrohungen durch Industrieabwasser gemindert werden {svg_1}.
Atmosphärenchemie: Photonitrierungsstudien
In der Atmosphärenchemie ist This compound für das Verständnis der sekundären Bildung von aromatischen Nitroderivaten von Bedeutung. Die Forschung in diesem Bereich untersucht Photonitrierungsprozesse, die durch die Photolyse von Nitrat- und Nitritionen in wässrigen Lösungen ausgelöst werden. Diese Arbeit ist wichtig, um die Umweltbelastung durch Nitroarene zu beurteilen, zu denen auch Verbindungen wie This compound gehören {svg_2}.
Pharmakologie: Metabolische Wege
This compound: wird in der Pharmakologie wegen seiner metabolischen Wege in menschlichen Leber- und Lungenmikrosomen untersucht. Das Verständnis, wie der Mensch This compound metabolisiert und die Rolle von Cytochrom-P450-Enzymen bei seiner Aktivierung oder Entgiftung ist entscheidend für die Beurteilung der individuellen Anfälligkeit für umweltbedingte Karzinogene {svg_3}.
Chemische Industrie: Katalysatorentwicklung
In der chemischen Industrie ist This compound an der Entwicklung von Katalysatoren für die Reduktion von Nitroarenen beteiligt. Die Forschung in diesem Bereich zielt darauf ab, effizientere und umweltfreundlichere Prozesse für die großtechnische Herstellung von Chemikalien zu entwickeln, wobei This compound als Referenzverbindung dient {svg_4}.
Landwirtschaft: Stickstofffixierungsstudien
Obwohl direkte Anwendungen von This compound in der Landwirtschaft nicht im Vordergrund stehen, können seine Struktur und sein Verhalten Studien über die Stickstofffixierung und -übertragung in landwirtschaftlichen Systemen informieren. Das Verständnis des Umweltverhaltens von Nitroarenen kann zu verbesserten agrarischen Praktiken und einer gesteigerten Stickstoffeffizienz führen {svg_5}.
Medizinische Forschung: Karzinogenitätsbewertung
This compound: ist eine Forschungschemikalie, die in medizinischen Studien verwendet wird, um Krebs zu induzieren. Es hilft, die Mechanismen der Karzinogenese zu verstehen und die mutagene Wirksamkeit von Umweltkontaminanten zu beurteilen. Diese Forschung trägt zu Risikobewertungen und der Entwicklung von Sicherheitsbestimmungen bei {svg_6}.
Biotechnologie: Studien zu reaktiven Sauerstoffspezies (ROS)
In der Biotechnologie wird This compound verwendet, um die Induktion von reaktiven Sauerstoffspezies und die Bildung von Lipidperoxiden bei UVA-Bestrahlung zu untersuchen. Diese Studien sind entscheidend für das Verständnis der genotoxischen Wirkungen von Umweltkontaminanten und die Entwicklung neuer analytischer Methoden zu deren Nachweis {svg_7}.
Materialwissenschaften: Mechanochromische Eigenschaften
This compound: wird in der materialwissenschaftlichen Forschung eingesetzt, um seine mechanochromischen Eigenschaften zu untersuchen. Die Studien konzentrieren sich auf die lumineszierende Mechanochromie von aromatischen Kohlenwasserstoffen, wobei This compound eine Vorstufe für Verbindungen ist, die unter mechanischer Belastung Emissionsfarbänderungen aufweisen. Diese Forschung hat Auswirkungen auf die Entwicklung neuer Materialien mit neuartigen optischen Eigenschaften {svg_8}.
Wirkmechanismus
Target of Action
The primary targets of 4-Nitropyrene are the human cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of 4-Nitropyrene, leading to its activation and/or detoxification . The specific P450 enzymes involved in the metabolism of 4-Nitropyrene are P450 3A4 and, to a lesser extent, P450 1A2 .
Mode of Action
4-Nitropyrene interacts with its targets, the P450 enzymes, through a series of oxidative and reductive reactions . The P450 3A4 enzyme is responsible for the formation of 3-hydroxy-1-nitropyrene from 1-Nitropyrene and the formation of trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, 9(10)-hydroxy-4-nitropyrene, and 4-aminopyrene from 4-Nitropyrene . These interactions result in the formation of various metabolites .
Biochemical Pathways
The biochemical pathways affected by 4-Nitropyrene involve both oxidative and reductive reactions . The oxidative pathway leads to the formation of ring-oxidized metabolites (phenols and trans-dihydrodiols), while the reductive pathway leads to the formation of aminopyrene . These pathways are catalyzed by specific human P450 enzymes, and the role of these enzymes in catalyzing these pathways is dependent upon the position of the nitro group .
Result of Action
The result of 4-Nitropyrene’s action involves the formation of various metabolites through its interaction with P450 enzymes . These metabolites can covalently modify DNA targets, leading to mutations and potentially triggering pathogenic mechanisms . Specifically, 4-Nitropyrene is genotoxic in bacterial cells and induces cell transformation in BALB-c cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitropyrene. For instance, 4-Nitropyrene is found in particulate emissions from many combustion sources, most notably, diesel exhausts . It is also present in the effluents of nitrobenzene production plants . These environmental matrices can impact the distribution and concentration of 4-Nitropyrene, thereby influencing its action and potential health effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Nitropyrene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in its metabolism. The compound is metabolized by cytochrome P450 enzymes, primarily P450 3A4 and to a lesser extent P450 1A2 . These enzymes catalyze the nitroreduction of 4-Nitropyrene to 4-aminopyrene, a process that involves the formation of intermediate metabolites such as trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene and 9(10)-hydroxy-4-nitropyrene . The interactions between 4-Nitropyrene and these enzymes are critical for its activation and subsequent biochemical effects.
Cellular Effects
4-Nitropyrene exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In human hepatic and pulmonary microsomes, 4-Nitropyrene undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing mutations and carcinogenesis . The compound’s impact on gene expression includes the induction of genes involved in oxidative stress response and DNA repair mechanisms .
Molecular Mechanism
The molecular mechanism of 4-Nitropyrene involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can form covalent bonds with DNA, leading to the formation of DNA adducts . The nitroreduction of 4-Nitropyrene to 4-aminopyrene is a key step in its activation, with P450 3A4 playing a predominant role in this process . The formation of DNA adducts can result in mutations and contribute to the compound’s carcinogenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitropyrene can change over time due to its stability and degradation. Studies have shown that 4-Nitropyrene is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Long-term exposure to 4-Nitropyrene in in vitro and in vivo studies has demonstrated its potential to cause persistent DNA damage and alterations in cellular function . The compound’s stability and degradation kinetics are important factors in understanding its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Nitropyrene vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies in rodents have shown that 4-Nitropyrene can induce tumors in various organs, including the liver and mammary glands . The threshold for toxic effects and the dose-response relationship are critical for assessing the compound’s safety and potential health risks.
Metabolic Pathways
4-Nitropyrene is involved in both oxidative and reductive metabolic pathways. The primary enzymes responsible for its metabolism are cytochrome P450 3A4 and P450 1A2 . The oxidative metabolism of 4-Nitropyrene leads to the formation of ring-oxidized metabolites, while the reductive metabolism results in the formation of 4-aminopyrene . These metabolic pathways are essential for the compound’s activation and its subsequent biochemical effects.
Transport and Distribution
Within cells and tissues, 4-Nitropyrene is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to readily diffuse across cell membranes and accumulate in lipid-rich tissues . The distribution of 4-Nitropyrene within the body is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity . Understanding the transport and distribution of 4-Nitropyrene is crucial for assessing its potential health impacts.
Subcellular Localization
The subcellular localization of 4-Nitropyrene is primarily determined by its interactions with cellular organelles and proteins. The compound has been found to localize in the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . Additionally, 4-Nitropyrene can accumulate in the nucleus, where it forms DNA adducts and exerts its mutagenic effects . The subcellular localization of 4-Nitropyrene is a key factor in understanding its mechanism of action and potential health risks.
Eigenschaften
IUPAC Name |
4-nitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKIUIWPSPSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074844 | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange needles; [NTP] | |
| Record name | 4-Nitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Orange needles from methyl carbonate/methanol, Slender orange needles | |
CAS No. |
57835-92-4 | |
| Record name | 4-Nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-192 °C, MP: 196.7 to 197.5 °C | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of human exposure to 4-nitropyrene?
A1: Inhalation is the primary route of potential human exposure to 4-nitropyrene, as it is mainly found in airborne particulate matter. []
Q2: What is the molecular formula and weight of 4-nitropyrene?
A2: 4-Nitropyrene has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol. []
Q3: What makes 4-nitropyrene a concern for human health?
A3: 4-Nitropyrene is classified as reasonably anticipated to be a human carcinogen. [] Its carcinogenic potential stems from its metabolic activation within the body.
Q4: How is 4-nitropyrene metabolized in the body?
A4: 4-Nitropyrene is metabolized through two main pathways: nitroreduction and ring oxidation. [, ] The balance between these pathways plays a crucial role in determining its carcinogenic potential.
Q5: What is the significance of nitroreduction in the metabolism of 4-nitropyrene?
A5: Nitroreduction is a crucial activation pathway for 4-nitropyrene. This pathway leads to the formation of DNA adducts, particularly in the mammary gland, a target organ for 4-nitropyrene-induced carcinogenesis. []
Q6: Which human enzymes are primarily involved in the metabolism of 4-nitropyrene?
A7: Studies using human liver microsomes suggest that cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative and reductive metabolism of 4-nitropyrene. []
Q7: What are the major DNA adducts formed from 4-nitropyrene metabolism?
A8: The primary DNA adducts formed are derived from the nitroreduction pathway. While their exact structures are not fully elucidated, they have been shown to be distinct from the synthetic standard N-(deoxyguanosin-8-yl)-4-aminopyrene. []
Q8: What types of cancers have been linked to 4-nitropyrene exposure in animal studies?
A9: Animal studies have shown that 4-nitropyrene induces mammary tumors, particularly in female rats. [, , ] It has also been shown to cause liver and lung tumors in mice. []
Q9: Does the position of the nitro group influence the carcinogenicity of nitropyrenes?
A10: Yes, the position of the nitro group significantly impacts the carcinogenicity of nitropyrenes. For example, 4-nitropyrene is a more potent mammary carcinogen than 1-nitropyrene in rats. []
Q10: How does the carcinogenicity of 4-nitropyrene compare to other nitrated PAHs?
A11: 4-nitropyrene is considered one of the most potent carcinogenic nitrated PAHs. In newborn mouse assays, it exhibited higher tumorigenicity than pyrene, 1-nitropyrene, and even the dinitropyrenes. []
Q11: Are there any known environmental factors influencing the formation of 4-nitropyrene?
A12: The presence of metallic oxides, commonly found in soil, can impact the formation of nitrated pyrenes, including 4-nitropyrene, under xenon lamp irradiation and in the presence of various nitrogen sources. []
Q12: How do diesel particulate filters (DPFs) affect the emission of 4-nitropyrene?
A13: While DPFs are effective in reducing the emission of many carcinogenic PAHs, they can also lead to the secondary formation of certain nitro-PAHs. Interestingly, the use of DPFs can decrease the emission of 4-nitropyrene. []
Q13: Is 4-nitropyrene found in higher concentrations in urban or suburban areas?
A14: While 4-nitropyrene is found in both urban and suburban environments, its concentration tends to be higher in urban areas with heavier traffic, suggesting a significant contribution from diesel exhaust. [, ]
Q14: What are the challenges in studying the environmental fate and impact of 4-nitropyrene?
A15: Studying 4-nitropyrene's environmental impact is challenging due to its low concentrations, complex mixtures with other pollutants, and the lack of standardized analytical methods. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



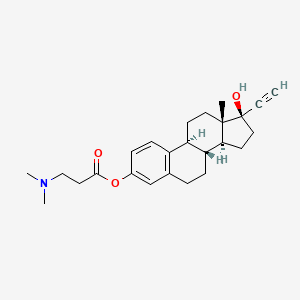
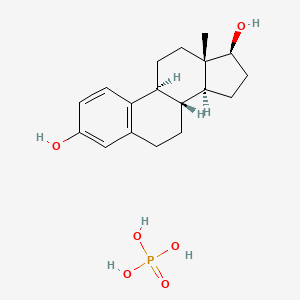



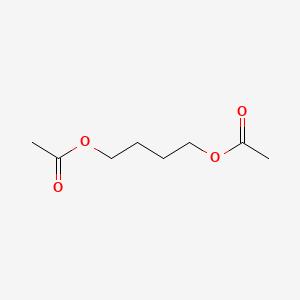
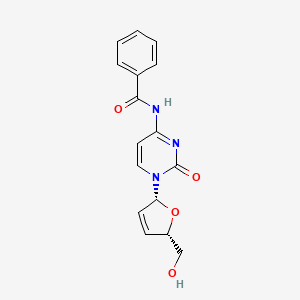
![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)
